molecular formula C30H52O4 B2581265 Hispidol B CAS No. 78739-39-6

Hispidol B

Cat. No. B2581265
CAS RN: 78739-39-6
M. Wt: 476.742
InChI Key: MVWLZBQPRMCRKT-XXKDMKEOSA-N
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Description

Hispidol B is a chemical compound with the molecular formula C30H52O4 . It has an average mass of 476.732 Da and a monoisotopic mass of 476.386566 Da . It is also known as (3β,13α,14β,17α,20S,23R,24S)-Lanost-7-ene-3,23,24,25-tetrol .


Synthesis Analysis

A series of aminoalkyl derivatives of analogs of the natural product hispidol were designed, synthesized, and evaluated against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) . Promising MAO inhibitors were further checked for the inhibition of acetylcholinesterase and neuroinflammation . Among them, compounds 3aa and 3bc were identified as potential multifunctional molecules .


Molecular Structure Analysis

Hispidol B has 10 defined stereocentres . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds . It violates the Rule of 5 once .


Chemical Reactions Analysis

Hispidol B is a potent monoamine oxidase A (MAO-A) inhibitor . It has been found to greatly increase dopamine (DA) and serotonin levels dose-dependently in brain tissues . Slight changes in norepinephrine and 3,4-dihydroxyphenylacetic acid levels were observed .


Physical And Chemical Properties Analysis

Hispidol B has a density of 1.1±0.1 g/cm3, a boiling point of 600.9±55.0 °C at 760 mmHg, and a flash point of 245.6±26.1 °C . It has a molar refractivity of 138.5±0.4 cm3, a polar surface area of 81 Å2, and a molar volume of 432.8±5.0 cm3 .

Scientific Research Applications

Longevity and Stress Resistance Enhancement

Hispidol has been studied for its potential to extend lifespan and enhance stress resistance. Research on the model organism Caenorhabditis elegans demonstrated that hispidol can prolong the lifespan of worms under normal conditions and increase survival rates under heat and oxidative stress. This effect is attributed to hispidol's antioxidant capacity and its ability to regulate stress proteins (Lim et al., 2020).

Inhibition of Monoamine Oxidase

Hispidol has been found to be a potent and selective inhibitor of human monoamine oxidase-A (MAO-A), an enzyme relevant in the treatment of depression and anxiety disorders. It inhibits MAO-A more effectively than its counterpart MAO-B, suggesting its potential as a novel lead compound for developing reversible MAO-A inhibitors (Baek et al., 2018).

Anti-Inflammatory Properties

In studies involving mushroom-derived hispidin, a polyphenol compound, it was found to possess significant anti-inflammatory effects. Hispidin inhibited the activation of nuclear factor kappa B (NF-κB) and the production of inducible nitric oxide synthase (iNOS) in macrophage cells, suggesting a pathway for its anti-inflammatory activity (Shao et al., 2015).

Neuroprotective and Antioxidant Activities

Research on the derivatives of hispidol showed potential for managing neurodegenerative diseases. Certain analogues were effective as selective monoamine oxidase-B inhibitors, showing promise for neuroprotective applications. These compounds were also evaluated for their impact on microglia viability and production of proinflammatory mediators, indicating potential benefits in neuroinflammatory conditions (Hassan et al., 2022).

Antinociceptive Properties

Hispidol A, a triterpenoid, was studied for its antinociceptive properties, demonstrating significant reduction in pain responses in mice models. This suggests its potential application in pain management (Khan et al., 2018).

Antiglycation and Antioxidant Activities

Benincasa hispida, a source of hispidol, has shown antiglycation and antioxidant activities. Polysaccharides isolated from the fruit showed potential in reducing glucose levels in diabetic patients (Jiang et al., 2016).

Biosynthesis and Metabolism

Studies on Metabolic profiling in Medicago truncatula cell cultures revealed the accumulation of hispidol in response to yeast elicitor. This contributes to understanding the biosynthesis and metabolic pathways of hispidol in plants (Farag et al., 2009).

Cardiovascular Risk Reduction

Borreria hispida showed potential in ameliorating cardiovascular risk factors. In studies involving rats, treatment with B. hispida extract improved heart function and reduced myocardial infarct size, indicating its efficacy in managing cardiovascular diseases (Vasanthi et al., 2009).

Mechanism of Action

The antidepressant activities of Hispidol B were evaluated using the forced swimming test (FST) and the tail suspension test (TST) in mice . The results suggest that Hispidol B acts mainly through serotonergic and/or dopaminergic systems .

Safety and Hazards

Hispidol B is toxic and contains a pharmaceutically active ingredient . It can cause skin irritation and serious eye irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to wash with plenty of water .

properties

IUPAC Name

(3S,4R,6S)-6-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWLZBQPRMCRKT-ZAVAKTSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318432
Record name Hispidol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hispidol B

CAS RN

78739-39-6
Record name Hispidol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78739-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hispidol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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